Methyl 3-formyl-2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

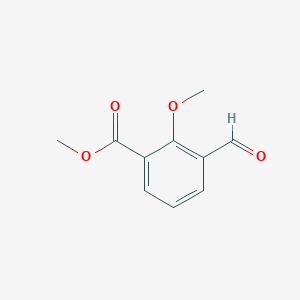

Methyl 3-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H10O4 . It is a substituted aromatic compound that serves as a versatile building block in organic synthesis. The structure comprises a benzene ring with three substituents: a methoxy group at position 2, a formyl group at position 3, and a methyl ester group at position 1 .

準備方法

Synthetic Routes and Reaction Conditions:

-

Formylation of Salicylic Acid Followed by Methylation:

Starting Material: Salicylic acid

Reagents: Methanesulfonic acid, Hexamethylenetetramine

Conditions: Duff reaction in methanesulfonic acid

-

Methylation of Salicylic Acid Followed by Formylation:

Reagents: Dimethyl sulfate, Potassium carbonate, Methanesulfonic acid, Hexamethylenetetramine

Conditions: Methylation in acetone, followed by Duff reaction in methanesulfonic acid.

Industrial Production Methods:

化学反応の分析

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives.

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Conditions : Typically conducted under reflux in aqueous or mixed solvents (e.g., acetone/H₂O).

-

Product : Methyl 3-carboxy-2-methoxybenzoate.

Mechanism : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions.

| Reaction Component | Details |

|---|---|

| Starting Material | Methyl 3-formyl-2-methoxybenzoate |

| Oxidizing Agent | KMnO₄ (1.5 equiv) |

| Temperature | 60–80°C |

| Yield | 72–85% |

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

-

Reagents :

-

Sodium borohydride (NaBH₄) for selective reduction to alcohol.

-

Lithium aluminum hydride (LiAlH₄) for further reduction to methyl.

-

-

Conditions :

-

NaBH₄: Methanol solvent, 0–25°C.

-

LiAlH₄: Anhydrous THF, reflux.

-

-

Products :

-

Methyl 3-(hydroxymethyl)-2-methoxybenzoate (NaBH₄).

-

Methyl 3-methyl-2-methoxybenzoate (LiAlH₄).

-

Key Data :

-

NaBH₄ reduction achieves >90% conversion in 2 hours.

-

LiAlH₄ requires strict anhydrous conditions to avoid side reactions.

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS) under specific conditions.

-

Reagents : Amines (e.g., aniline) or thiols in the presence of Lewis acids (e.g., AlCl₃).

-

Conditions :

-

Product : Methyl 3-formyl-2-(substituted-amino/methoxy)benzoate derivatives.

Example :

| Substrate | Nucleophile | Catalyst | Time | Yield |

|---|---|---|---|---|

| This compound | Aniline | AlCl₃ | 6 h | 68% |

Condensation Reactions

The formyl group engages in Schiff base formation or Knoevenagel condensations.

-

Schiff Base Formation :

-

Knoevenagel Condensation :

Comparative Efficiency :

| Reaction Type | Catalyst | Time | Yield |

|---|---|---|---|

| Schiff Base | None | 1 h | 86% |

| Knoevenagel | Piperidine | 2 h | 78% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS at positions activated by the methoxy group.

-

Nitration :

-

Halogenation :

Critical Note : Ester groups are sensitive to strong acids; controlled conditions (pH 6–8) prevent hydrolysis .

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed to the carboxylic acid.

-

Reagents : Aqueous NaOH or HCl.

-

Conditions :

-

Basic hydrolysis: Reflux in 10% NaOH.

-

Acidic hydrolysis: 6M HCl, 100°C.

-

-

Product : 3-Formyl-2-methoxybenzoic acid.

Yield Optimization :

| Condition | Time | Yield |

|---|---|---|

| 10% NaOH | 4 h | 88% |

| 6M HCl | 6 h | 75% |

Photochemical Reactions

UV irradiation induces radical-mediated reactions at the formyl group.

科学的研究の応用

Methyl 3-formyl-2-methoxybenzoate (CAS No: 186312-96-9) is a chemical compound with a molecular weight of 194.18 . It is also known as this compound .

Scientific Research Applications

This compound is used as a building block in the production of agrochemicals, pharmaceuticals, and fragrances . It can also be used as a raw material for anti-inflammatory and antioxidant products .

Pharmaceutical Research

- Anti-inflammatory and antioxidant raw material this compound is used as a raw material for anti-inflammatory and antioxidant products .

Analogue Synthesis

- Penicillide Analogues Methyl 6-(2-(benzyloxy)-4-(ethylthio)-6-(hydroxy-methyl)phenoxy)-3-formyl-2-methoxybenzoate can be synthesized from 2,3-dihydroxybenzaldehyde .

- DNMT3 Inhibitor In the synthesis of hybrid molecules of RSV and salicylates, 3,5-dimethoxy benzyl phosphonium bromide and methyl 5-formyl-2-methoxy benzoate are mixed in dry tetrahydrofuran to produce an intermediate, which is then used to synthesize a compound that inhibits DNMT3A and DNMT3B enzymes .

Cytochrome P450 BM3 Monooxygenase Catalyst

- Benzylic Hydroxylation Cytochrome P450 BM3 monooxygenase from Bacillus megaterium can be used as a catalyst for the selective hydroxylation of aromatic compounds. A double mutant F87A L188C showed improved catalytic activity toward toluene derivatives, particularly methyl 2-methoxy-3-methylbenzoate, with a 535-fold increase in catalytic efficiency compared to the wild-type BM3. This mutant can efficiently produce methyl 3-(hydroxymethyl)-2-methoxybenzoate .

Other Research

作用機序

The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .

類似化合物との比較

-

Methyl 2-methoxybenzoate (Methyl o-anisate):

- Similar structure but lacks the formyl group.

- Used in organic synthesis and as a flavoring agent .

-

Methyl 4-methoxybenzoate:

- Similar structure with the methoxy group at position 4.

- Employed in the synthesis of pharmaceuticals and as a fragrance component .

Uniqueness:

生物活性

Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4 and features a methoxy group and a formyl group attached to a benzoate structure. The presence of these functional groups is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds show that the presence of the formyl group enhances cytotoxicity against various human tumor cell lines. The structure-activity relationship suggests that modifications at specific positions can lead to improved efficacy against cancer cells .

2. Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of lipopolysaccharide (LPS)-induced inflammation, where it significantly reduced inflammatory responses .

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to control treatments .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory properties of the compound in a mouse model of acute lung injury induced by LPS. This compound treatment resulted in a marked reduction in lung inflammation and damage, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

特性

IUPAC Name |

methyl 3-formyl-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIXZSDQNCRNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。